Cas no 84744-51-4 (Rugosin E)

Rugosin E structure
Rugosin E structure
Productnaam:Rugosin E
CAS-nummer:84744-51-4
MF:C75H54O48
MW:1723.20248651505
CID:730899
PubChem ID:16129738

Rugosin E Chemische en fysische eigenschappen

Naam en identificatie

    • rugosin E
    • 2':6&reg
    • 2-[(1S)-4-[6-[[[4,6-O-[[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]dicarbonyl]
    • 2-[(1S)-4-[6-[[[4,6-O-[[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]dicarbonyl]-2,3-bis-O-(3,4,5-trihydroxybenzoyl)-b-D-glucopyranosyl]oxy]carbonyl]-2,3,4-trihydroxyphenoxy]-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2,3-bis(3,4,5-trihydroxybenzoate)
    • D-Glucose, cyclic 4&reg
    • [hexahydroxy-dioxo-bis[(3,4,5-trihydroxybenzoyl)oxy][?]yl] 2-[hexahydroxy-dioxo-[(1S,2R)-3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl][?]yl]oxy-3,4,5-trihydroxy-benzoate
    • D-Glucose, cyclic 4-2':6-2-(4-(6-(((4,6-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-2,3-bis-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl)oxy)carbonyl)-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 2,3-bis(3,4,5-trihydrox
    • DTXSID60233756
    • 84744-51-4
    • D-Glucose, cyclic 4.fwdarw.2':6.fwdarw.2-[(1S)-4-[6-[[[4,6-O-[[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]dicarbonyl]-2,3-bis-O-(3,4,5-trihydroxybenzoyl)-.beta.-D-glucopyranosyl]oxy]carbonyl]-2,3,4-trihydroxyphenoxy]-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 2,3-bis(3,4,5-trihydroxybenzoate)
    • D-Glucose, cyclic 4-2':6-2-(4-(6-(((4,6-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)-2,3-bis-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl)oxy)carbonyl)-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 2,3-bis(3,4,5-trihydroxy
    • Rugosin E
    • Inchi: 1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-71(109)24-13-39(54(98)58(102)45(24)44-22(72(110)118-61)10-35(86)52(96)57(44)101)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-70(108)21-9-34(85)50(94)55(99)42(21)43-23(73(111)120-63)11-36(87)51(95)56(43)100/h1-14,38,40-41,61-65,75,77-103H,15-16H2/t38-,40+,41-,61-,62-,63-,64+,65-,75+/m1/s1
    • InChI-sleutel: FJVMRJWMETUPFP-AIGHVOLPSA-N
    • LACHT: O1[C@H]([C@@H]([C@H]([C@H]2[C@H]1COC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O2)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1=CC(=C(C(=C1OC1=C(C(=C2C3C(=C(C(=CC=3C(=O)O[C@H]([C@@H](COC(C2=C1)=O)O)[C@@H]([C@H](C=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)O)O)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 1722.1784534g/mol
  • Monoisotopische massa: 1722.1784534g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 27
  • Aantal waterstofbondacceptatoren: 48
  • Zware atoomtelling: 123
  • Aantal draaibare bindingen: 20
  • Complexiteit: 3700
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 818
  • XLogP3: 2.2

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